Potency Comparison: Hedgehog IN‑1 Exhibits Nanomolar Potency Intermediate Between Clinical SMO Antagonists and Early‑Generation Inhibitors
In a C3H10T1/2 (10T1/2 s12) cell‑based luciferase reporter assay stimulated with octyl‑Shh, the target compound inhibits Gli‑mediated transcription with an IC50 of 70 nM . By contrast, vismodegib (GDC‑0449), a clinically approved SMO antagonist, exhibits an IC50 of approximately 3 nM in cell‑free and cell‑based assays, representing a 23‑fold greater potency . The early SMO antagonist cyclopamine yields an IC50 of 46 nM in comparable Hh cell assays, only marginally more potent than the target compound . Jervine (11‑ketocyclopamine) is substantially weaker, with an IC50 of 500–700 nM [1]. The downstream GLI inhibitor GANT61 shows an IC50 of approximately 5 µM, roughly 70‑fold less potent than the target compound . Thus, the target compound occupies a well‑defined intermediate potency range that avoids both the extreme potency (and associated off‑target liabilities) of clinical candidates and the insufficient activity of early tool compounds.
| Evidence Dimension | Inhibition of Shh‑stimulated Gli transcription activity (IC50) |
|---|---|
| Target Compound Data | 70 nM |
| Comparator Or Baseline | Vismodegib (3 nM); Cyclopamine (46 nM); Jervine (500–700 nM); GANT61 (5 µM) |
| Quantified Difference | 23‑fold less potent than vismodegib; 1.5‑fold less potent than cyclopamine; 7–10‑fold more potent than jervine; 71‑fold more potent than GANT61 |
| Conditions | C3H10T1/2 (10T1/2 s12) cell‑based luciferase reporter assay (octyl‑Shh stimulation) for target compound and jervine; comparable Hh cell assay for cyclopamine; cell‑free and cell‑based assays for vismodegib; GLI‑dependent transcription assay for GANT61 |
Why This Matters
Selection of a Hedgehog antagonist for in vitro studies requires a potency that is sufficient to suppress pathway activation without confounding off‑target effects observed at suprapharmacological concentrations; the 70 nM IC50 of the target compound provides an experimentally validated window for dose‑response studies in multiple cell models.
- [1] Biotool. Jervine (S4747) Technical Datasheet. Accessed 2026. View Source
